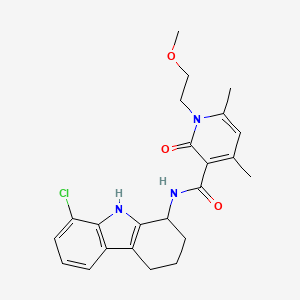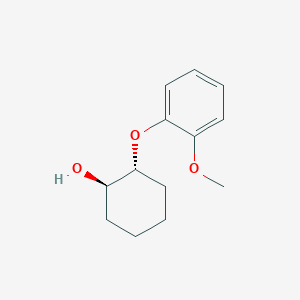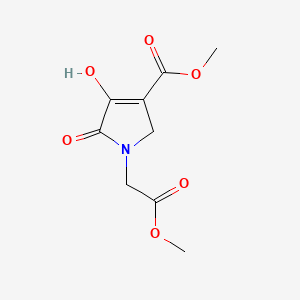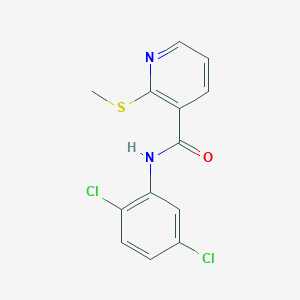![molecular formula C16H16N2O3S B13366943 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
- Condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
- Cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Production Methods: Industrial production methods often involve:
Análisis De Reacciones Químicas
Types of Reactions: 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid undergoes various types of chemical reactions, including:
- Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen.
- Reduction : This involves the addition of hydrogen or the removal of oxygen.
- Substitution : This involves the replacement of one atom or group of atoms with another.
- Oxidizing agents : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reducing agents : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution reactions : Often involve halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid has a wide range of scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules .
- Biology : Studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties .
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other infectious diseases .
- Industry : Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds:
- 2-aminobenzenethiol derivatives : These compounds share a similar benzothiazole core and exhibit comparable biological activities .
- Thiazole derivatives : Known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Uniqueness: 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid is unique due to its specific structure, which combines a benzothiazole moiety with a cyclohexene ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H16N2O3S |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
6-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19) |
Clave InChI |
GUJPAOIGOPJEBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)


![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)

